2-cyano-n-{5-[(2,5-dichlorophenyl)methyl]-1,3-thiazol-2-yl}-3-(4-hydroxy-3-methoxyphenyl)prop-2-enamide
Description
Properties
IUPAC Name |
(E)-2-cyano-N-[5-[(2,5-dichlorophenyl)methyl]-1,3-thiazol-2-yl]-3-(4-hydroxy-3-methoxyphenyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15Cl2N3O3S/c1-29-19-7-12(2-5-18(19)27)6-14(10-24)20(28)26-21-25-11-16(30-21)9-13-8-15(22)3-4-17(13)23/h2-8,11,27H,9H2,1H3,(H,25,26,28)/b14-6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKPVMBLWTHQQQW-MKMNVTDBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=C(C#N)C(=O)NC2=NC=C(S2)CC3=C(C=CC(=C3)Cl)Cl)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=C(\C#N)/C(=O)NC2=NC=C(S2)CC3=C(C=CC(=C3)Cl)Cl)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15Cl2N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-cyano-n-{5-[(2,5-dichlorophenyl)methyl]-1,3-thiazol-2-yl}-3-(4-hydroxy-3-methoxyphenyl)prop-2-enamide typically involves multi-step organic reactions. One common method includes the formation of the thiazole ring through a cyclization reaction involving a thioamide and an α-haloketone. The cyano group is introduced via a nucleophilic substitution reaction, and the hydroxy-methoxyphenyl group is added through a coupling reaction, such as Suzuki-Miyaura coupling .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The use of continuous flow reactors can also enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-cyano-n-{5-[(2,5-dichlorophenyl)methyl]-1,3-thiazol-2-yl}-3-(4-hydroxy-3-methoxyphenyl)prop-2-enamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: The cyano group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The chlorine atoms on the phenyl ring can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: PCC, DMSO (Dimethyl sulfoxide)
Reduction: LiAlH4, NaBH4 (Sodium borohydride)
Substitution: Nucleophiles like amines, thiols, and alcohols
Major Products Formed
Oxidation: Formation of carbonyl derivatives
Reduction: Formation of amine derivatives
Substitution: Formation of substituted phenyl derivatives
Scientific Research Applications
2-cyano-n-{5-[(2,5-dichlorophenyl)methyl]-1,3-thiazol-2-yl}-3-(4-hydroxy-3-methoxyphenyl)prop-2-enamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anti-inflammatory and anticancer agent due to its ability to interact with specific molecular targets.
Materials Science: The compound’s unique structure makes it a candidate for developing new materials with specific electronic or optical properties.
Biology: It is used in biochemical assays to study enzyme interactions and inhibition.
Industry: The compound can be used as an intermediate in the synthesis of more complex molecules for pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-cyano-n-{5-[(2,5-dichlorophenyl)methyl]-1,3-thiazol-2-yl}-3-(4-hydroxy-3-methoxyphenyl)prop-2-enamide involves its interaction with molecular targets such as enzymes and receptors. The thiazole ring and cyano group are crucial for binding to active sites, while the hydroxy-methoxyphenyl group enhances the compound’s affinity and specificity. This interaction can inhibit enzyme activity or modulate receptor signaling pathways, leading to the desired biological effects.
Comparison with Similar Compounds
Heterocyclic Core
Substituent Effects
- The 2,5-dichlorophenyl group in the target compound enhances lipophilicity compared to the 4-methoxyphenyl in Compound 12. Chlorine atoms may also induce steric hindrance, affecting binding pocket interactions.
- The cyanoenamide group in the target compound differs from the carbamate in ’s compound. Enamides are more prone to hydrolysis, whereas carbamates are generally more stable .
Functional Group Diversity
- The 4-hydroxy-3-methoxyphenyl group in the target compound provides both hydrogen-bond donor (hydroxyl) and acceptor (methoxy) sites, a feature absent in Compound 7a’s simpler pyrazolyl-thiophene system .
Implications for Drug Discovery
The target compound’s hybrid structure positions it as a candidate for kinase inhibition (thiazole core) or antioxidant activity (phenolic moiety). Its dichlorophenyl group may improve blood-brain barrier penetration relative to analogs with methoxy or hydroxy substituents .
Biological Activity
The compound 2-cyano-N-{5-[(2,5-dichlorophenyl)methyl]-1,3-thiazol-2-yl}-3-(4-hydroxy-3-methoxyphenyl)prop-2-enamide is a complex organic molecule that has garnered attention for its potential biological activities, particularly in medicinal chemistry. Its unique structural features, including the thiazole ring and various functional groups, suggest a range of possible interactions with biological targets.
Chemical Structure and Properties
The IUPAC name of the compound indicates its complex structure, which includes:
- A thiazole ring : Contributes to its biological activity through potential interactions with proteins.
- A cyano group : Known for enhancing the reactivity of organic compounds.
- A hydroxy-methoxyphenyl group : May influence solubility and binding affinity.
| Property | Value |
|---|---|
| Molecular Formula | C21H15Cl2N3O3S |
| Molecular Weight | 500.4 g/mol |
| XLogP3 | 8 |
| Hydrogen Bond Donor Count | 1 |
| Hydrogen Bond Acceptor Count | 5 |
The mechanism of action of this compound is hypothesized to involve:
- Enzyme Inhibition : The thiazole ring and cyano group may interact with enzyme active sites, inhibiting their function.
- Receptor Modulation : The hydroxy-methoxyphenyl group could enhance binding affinity to specific receptors, modulating signaling pathways.
Antimicrobial Activity
Research indicates that derivatives of similar compounds exhibit antimicrobial properties. For instance, compounds with polarized double bonds have shown inhibition against various microorganisms such as Chlorella pyrenoidosa, Saccharomyces cerevisiae, and Candida albicans at concentrations above 40 μmol/L . The presence of electron-withdrawing groups, like the cyano group in this compound, is believed to enhance biological activity by increasing the electron acceptor effect.
Anticancer Potential
Studies have suggested that compounds with similar structures possess anticancer properties. For example, certain thiazole derivatives have demonstrated significant cytotoxicity against cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer) with IC50 values indicating effective concentrations . The ability of this compound to inhibit cell proliferation in cancer cells remains an area for further investigation.
Case Studies
- Anticancer Screening : In a study evaluating various thiazole derivatives, compounds similar to our target showed promising results against multiple cancer cell lines. The study highlighted the importance of structural modifications in enhancing cytotoxic effects .
- Antimicrobial Testing : Another study focused on the antimicrobial efficacy of related compounds found that modifications in substituents significantly affected their activity against both Gram-positive and Gram-negative bacteria. This suggests that our compound may also exhibit similar patterns of activity depending on its substituents .
Q & A
Q. What is the optimal synthetic route for this compound, and how can reaction yields be maximized?
The compound can be synthesized via a Knoevenagel condensation between a cyanoacetamide derivative and substituted benzaldehydes. Key steps include:
- Cyanoacetylation : React ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate with 1-cyanoacetyl-3,5-dimethylpyrazole to introduce the active methylene group.
- Condensation : Use substituted benzaldehydes (e.g., 2,5-dichlorophenyl derivatives) in toluene with catalytic piperidine and acetic acid. Reaction completion occurs within 5–6 hours at reflux.
- Purification : Recrystallization with alcohol yields pure products (72–94% yields). Optimize solvent ratios and temperature to enhance crystallinity .
Q. How is structural characterization performed for this compound and its intermediates?
Structural confirmation relies on spectroscopic methods :
- IR spectroscopy : Identify functional groups (e.g., cyano ~2200 cm⁻¹, carbonyl ~1650–1750 cm⁻¹).
- ¹H NMR : Assign protons on the thiazole ring (δ 6.8–7.5 ppm), methoxy groups (δ 3.8–4.0 ppm), and aromatic substituents.
- Mass spectrometry : Confirm molecular ion peaks and fragmentation patterns. High-resolution MS (HRMS) validates the molecular formula .
Advanced Research Questions
Q. How can contradictions between in vitro antioxidant and in vivo anti-inflammatory data be addressed?
Discrepancies often arise from bioavailability limitations or metabolic transformations . Methodological considerations include:
- Pharmacokinetic profiling : Assess absorption, distribution, and metabolism using LC-MS/MS to quantify plasma/tissue concentrations.
- Pro-drug design : Modify the hydroxyl/methoxy groups to improve solubility (e.g., esterification) while retaining activity upon hydrolysis .
- In vivo models : Use LPS-induced inflammation in rodents to correlate antioxidant markers (e.g., SOD, CAT) with anti-inflammatory cytokines (IL-6, TNF-α) .
Q. What computational strategies predict biological targets and binding mechanisms?
Molecular docking and dynamics simulations are critical:
- Target selection : Prioritize proteins linked to inflammation (e.g., COX-2, NF-κB) or oxidative stress (e.g., Nrf2).
- Docking software : Use AutoDock Vina or Schrödinger Suite to model ligand-receptor interactions. Validate with co-crystallized ligands.
- Binding affinity analysis : Calculate ΔG values; focus on hydrogen bonds with catalytic residues (e.g., COX-2’s Tyr385) and hydrophobic interactions with the thiazole core .
Q. How can structure-activity relationship (SAR) studies guide derivative design?
SAR strategies include:
- Substituent variation : Replace the 4-hydroxy-3-methoxyphenyl group with electron-withdrawing groups (e.g., nitro) to enhance electrophilicity.
- Heterocycle modification : Replace the thiazole ring with triazole or oxadiazole to alter π-π stacking and solubility.
- Bioisosteric replacement : Substitute the cyano group with a carboxylate to improve water solubility while maintaining hydrogen-bonding capacity .
Methodological Considerations for Data Analysis
- Statistical validation : Use ANOVA with post-hoc tests (e.g., Tukey’s) for biological assays. Report IC₅₀ values with 95% confidence intervals.
- Chromatographic purity : Employ HPLC (C18 column, acetonitrile/water gradient) to verify >95% purity. Use UV detection at λ = 254 nm .
- Dose-response curves : Fit data to a sigmoidal model (GraphPad Prism) to calculate EC₅₀/ED₅₀ values for activity comparisons.
Key Challenges and Solutions
| Challenge | Solution |
|---|---|
| Low aqueous solubility | Introduce PEGylated derivatives or salt forms (e.g., sodium/potassium salts). |
| Off-target effects in vivo | Perform kinome-wide screening to assess selectivity against kinases. |
| Synthetic scalability | Optimize one-pot reactions or flow chemistry to reduce purification steps. |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
